molecular formula C22H25FN2O3 B2573789 Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1797074-46-4

Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2573789
CAS No.: 1797074-46-4
M. Wt: 384.451
InChI Key: YBNJDOQTZZMUID-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C22H25FN2O3 This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.

    Amidation Reaction: The propanamido group is attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves esterification to form the carboxylate ester functional group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • Phenyl 4-((3-(2-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(2-methylphenyl)propanamido)methyl)piperidine-1-carboxylate

Comparison: Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

phenyl 4-[[3-(2-fluorophenyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c23-20-9-5-4-6-18(20)10-11-21(26)24-16-17-12-14-25(15-13-17)22(27)28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJDOQTZZMUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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